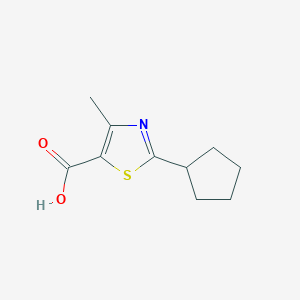

2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 472805-45-1

Cat. No.: VC2828721

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 472805-45-1 |

|---|---|

| Molecular Formula | C10H13NO2S |

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO2S/c1-6-8(10(12)13)14-9(11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13) |

| Standard InChI Key | WZSPRJATXFKXHP-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2CCCC2)C(=O)O |

| Canonical SMILES | CC1=C(SC(=N1)C2CCCC2)C(=O)O |

Introduction

2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic aromatic compound belonging to the thiazole family. It features a five-membered ring containing both sulfur and nitrogen atoms, with a cyclopentyl group attached to the nitrogen atom and a carboxylic acid functional group at the fifth position. This compound is of interest in medicinal chemistry due to its unique structure and potential biological activities.

Synthesis

The synthesis of 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring, introduction of the cyclopentyl group, and subsequent carboxylation. Techniques such as recrystallization and chromatography are used for purification to optimize yield and purity.

Biological Activities and Potential Applications

While specific biological activities of 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid are not well-documented, compounds in the thiazole class often exhibit diverse biological properties, including xanthine oxidase inhibition, antiplatelet activity, and antioxidant effects. These properties make them interesting candidates for medicinal chemistry research, particularly in anti-inflammatory or antimicrobial domains.

Derivatives and Related Compounds

Derivatives of thiazole compounds, such as CP-96345-1, have shown promise in preclinical studies as anticancer agents by inhibiting the insulin-like growth factor-1 receptor (IGF-1R). This highlights the potential of thiazole derivatives in targeted cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume